3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
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Overview
Description
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound with a unique bicyclic structure. This compound is part of the cyclopenta[b]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically occurs under mild conditions with the use of a base such as triethylamine (Et3N). The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar multicomponent reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of alkylating agents like benzyl chloride or 1,2-dibromoethane.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .
Scientific Research Applications
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Cyclopentenopyridine
- 5H-1-Pyrindine, 6,7-dihydro-
- 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Uniqueness
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)9(7)11-5-6/h4-5,8H,2-3,10H2,1H3 |
InChI Key |
CGPIASLJIJNHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CC2)N)N=C1 |
Origin of Product |
United States |
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